REACTION_SMILES
|
[C:36](=[O:37])([OH:38])[O-:39].[C:41]([N:42]([CH3:43])[CH3:44])(=[O:45])[CH3:46].[CH3:2][O:3][C:4]([CH:5]([NH2:6])[CH2:7][c:8]1[cH:9][nH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12)=[O:17].[CH:18](=[O:19])[c:20]1[cH:21][cH:22][c:23]2[c:27]([cH:28]1)[O:26][CH2:25][O:24]2.[ClH:1].[Na+:29].[Na+:30].[Na+:40].[O-:31][S:32](=[O:33])(=[O:34])[O-:35].[OH2:47]>>[CH3:2][O:3][C:4]([CH:5]1[NH:6][CH:18]([c:20]2[cH:21][cH:22][c:23]3[c:27]([cH:28]2)[O:26][CH2:25][O:24]3)[c:9]2[c:8]([c:16]3[c:11]([nH:10]2)[cH:12][cH:13][cH:14][cH:15]3)[CH2:7]1)=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(N)Cc1c[nH]c2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc2c(c1)OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1Cc2c([nH]c3ccccc23)C(c2ccc3c(c2)OCO3)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:36](=[O:37])([OH:38])[O-:39].[C:41]([N:42]([CH3:43])[CH3:44])(=[O:45])[CH3:46].[CH3:2][O:3][C:4]([CH:5]([NH2:6])[CH2:7][c:8]1[cH:9][nH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12)=[O:17].[CH:18](=[O:19])[c:20]1[cH:21][cH:22][c:23]2[c:27]([cH:28]1)[O:26][CH2:25][O:24]2.[ClH:1].[Na+:29].[Na+:30].[Na+:40].[O-:31][S:32](=[O:33])(=[O:34])[O-:35].[OH2:47]>>[CH3:2][O:3][C:4]([CH:5]1[NH:6][CH:18]([c:20]2[cH:21][cH:22][c:23]3[c:27]([cH:28]2)[O:26][CH2:25][O:24]3)[c:9]2[c:8]([c:16]3[c:11]([nH:10]2)[cH:12][cH:13][cH:14][cH:15]3)[CH2:7]1)=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(N)Cc1c[nH]c2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc2c(c1)OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1Cc2c([nH]c3ccccc23)C(c2ccc3c(c2)OCO3)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:36](=[O:37])([OH:38])[O-:39].[C:41]([N:42]([CH3:43])[CH3:44])(=[O:45])[CH3:46].[CH3:2][O:3][C:4]([CH:5]([NH2:6])[CH2:7][c:8]1[cH:9][nH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12)=[O:17].[CH:18](=[O:19])[c:20]1[cH:21][cH:22][c:23]2[c:27]([cH:28]1)[O:26][CH2:25][O:24]2.[ClH:1].[Na+:29].[Na+:30].[Na+:40].[O-:31][S:32](=[O:33])(=[O:34])[O-:35].[OH2:47]>>[CH3:2][O:3][C:4]([CH:5]1[NH:6][CH:18]([c:20]2[cH:21][cH:22][c:23]3[c:27]([cH:28]2)[O:26][CH2:25][O:24]3)[c:9]2[c:8]([c:16]3[c:11]([nH:10]2)[cH:12][cH:13][cH:14][cH:15]3)[CH2:7]1)=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(N)Cc1c[nH]c2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc2c(c1)OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1Cc2c([nH]c3ccccc23)C(c2ccc3c(c2)OCO3)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:36](=[O:37])([OH:38])[O-:39].[C:41]([N:42]([CH3:43])[CH3:44])(=[O:45])[CH3:46].[CH3:2][O:3][C:4]([CH:5]([NH2:6])[CH2:7][c:8]1[cH:9][nH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12)=[O:17].[CH:18](=[O:19])[c:20]1[cH:21][cH:22][c:23]2[c:27]([cH:28]1)[O:26][CH2:25][O:24]2.[ClH:1].[Na+:29].[Na+:30].[Na+:40].[O-:31][S:32](=[O:33])(=[O:34])[O-:35].[OH2:47]>>[CH3:2][O:3][C:4]([CH:5]1[NH:6][CH:18]([c:20]2[cH:21][cH:22][c:23]3[c:27]([cH:28]2)[O:26][CH2:25][O:24]3)[c:9]2[c:8]([c:16]3[c:11]([nH:10]2)[cH:12][cH:13][cH:14][cH:15]3)[CH2:7]1)=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(N)Cc1c[nH]c2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc2c(c1)OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1Cc2c([nH]c3ccccc23)C(c2ccc3c(c2)OCO3)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |